molecular formula C60H116N2O5 B13360764 Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate

Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate

Cat. No.: B13360764
M. Wt: 945.6 g/mol
InChI Key: GVLMSNKULQEEOR-UHFFFAOYSA-N
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Description

Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate is a complex organic compound known for its unique structure and properties. It is an ionizable cationic lipid, often used in the generation of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate involves multiple steps, starting from the preparation of the core nonadecanedioate structure. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate involves its ability to form lipid nanoparticles (LNPs) that encapsulate mRNA or siRNA. These LNPs facilitate the delivery of the encapsulated molecules into cells, where they can exert their effects. The compound’s ionizable cationic nature allows it to interact with cellular membranes, promoting endocytosis and subsequent release of the encapsulated molecules into the cytoplasm .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate is unique due to its specific combination of functional groups, which confer distinct properties such as enhanced stability and efficiency in drug delivery applications. Its ability to activate the innate immune response also sets it apart from similar compounds .

Properties

Molecular Formula

C60H116N2O5

Molecular Weight

945.6 g/mol

IUPAC Name

bis(2-butyloctyl) 10-[nonyl(3-pyrrolidin-1-ylpropyl)carbamoyl]nonadecanedioate

InChI

InChI=1S/C60H116N2O5/c1-6-11-16-19-24-29-36-51-62(52-39-50-61-48-37-38-49-61)60(65)57(44-32-25-20-22-27-34-46-58(63)66-53-55(40-14-9-4)42-30-17-12-7-2)45-33-26-21-23-28-35-47-59(64)67-54-56(41-15-10-5)43-31-18-13-8-3/h55-57H,6-54H2,1-5H3

InChI Key

GVLMSNKULQEEOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN(CCCN1CCCC1)C(=O)C(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCCC(=O)OCC(CCCC)CCCCCC

Origin of Product

United States

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